1-(1-Hydroxy-1H-pyrazol-4-yl)ethanone
Description
Historical Context of Pyrazole (B372694) Chemistry
The journey into the chemistry of pyrazoles began in the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. nih.gov Knorr's work was foundational, particularly his discovery of the synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines, a method now famously known as the Knorr pyrazole synthesis. nih.govmdpi.com This reaction remains a cornerstone for creating substituted pyrazole rings.
A few years later, in 1898, another German chemist, Hans von Pechmann, developed a different classical method for synthesizing the parent pyrazole ring from acetylene (B1199291) and diazomethane. nih.gov These pioneering efforts opened the door to the systematic exploration of pyrazole chemistry, revealing a class of compounds that were not only synthetically accessible but also remarkably stable. iucr.org The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until much later, in 1959, from watermelon seeds. nih.gov
Significance of Pyrazole-Containing Scaffolds in Modern Chemical Research
The pyrazole scaffold is a privileged structure in modern chemical research, primarily due to its wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. nih.govmdpi.commdpi.com The unique structural and electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its aromatic stability, make it an ideal building block for designing new functional molecules.
In medicinal chemistry , pyrazole derivatives are integral to numerous therapeutic agents. nih.govmdpi.com A prominent example is Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. nih.gov The pyrazole core is also found in antipsychotics, analgesics, and anticancer agents, demonstrating its versatility as a pharmacophore. nih.gov The United States Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011, highlighting the scaffold's continued importance in drug discovery. google.com
In the agrochemical industry , pyrazole derivatives have been successfully developed as herbicides, fungicides, and insecticides. mdpi.com Their mechanism of action often involves the inhibition of essential enzymes in weeds, fungi, or insects, leading to effective crop protection. mdpi.com
Furthermore, in materials science , the pyrazole framework is utilized in the creation of dyes, fluorescent substances, and specialized polymers, owing to its photophysical and coordination properties. mdpi.com
Overview of 1-(1-Hydroxy-1H-pyrazol-4-yl)ethanone and Related Derivatives in Academic Studies
Direct academic studies focusing exclusively on this compound are not extensively documented in publicly available literature. However, the synthesis and characterization of its structural components—N-hydroxypyrazoles and 4-acylpyrazoles—are well-established areas of research. The synthesis of N-hydroxypyrazoles can be approached by reacting the corresponding pyrazole's alkali salt with a diacyl peroxide. google.com
Research into closely related derivatives provides significant insight into the chemistry of this class of compounds. For instance, the synthesis and structural analysis of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have been detailed. iucr.org In this study, the compound was synthesized and its crystal structure was determined, revealing key structural features such as intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen atoms. iucr.org
The synthesis of pyrazole derivatives bearing an ethanone (B97240) (acetyl) moiety is often achieved through cyclization reactions. One common method involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648), which first forms a pyrazoline that can be subsequently acetylated. researchgate.net The Vilsmeier-Haack reaction is another established method for introducing a formyl group at the 4-position of the pyrazole ring, which can then be further manipulated. wisdomlib.orgmdpi.com
The table below summarizes various synthetic strategies reported in the literature for obtaining pyrazole frameworks that are structurally related to this compound, illustrating the diversity of chemical approaches in this field.
| Framework | Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| N-Hydroxypyrazoles | Oxidation of Pyrazole Alkali Salts | Pyrazole, Alkali Base, Diacyl Peroxide | google.com |
| 1,3,5-Substituted Pyrazoles | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | nih.govmdpi.com |
| 4-Formylpyrazoles | Vilsmeier-Haack Reaction | Hydrazone, Phosphorus Oxychloride, DMF | wisdomlib.orgmdpi.com |
| N-Acetyl Pyrazolines | Cyclization-Acetylation | Chalcone, Hydrazine Hydrate (B1144303), Acetic Anhydride (B1165640) | researchgate.net |
| Substituted Hydroxypyrazoles | Cyclization of Hydrazone Derivatives | Aryl Hydrazine, Diethyl Malonate Derivatives | iucr.org |
While dedicated research on this compound is limited, the established synthetic routes for its core components suggest its accessibility. The academic interest in related N-hydroxy and C-acyl pyrazoles indicates that this compound could serve as a valuable intermediate for creating more complex molecules with potential applications in pharmacology and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
1-(1-hydroxypyrazol-4-yl)ethanone |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)5-2-6-7(9)3-5/h2-3,9H,1H3 |
InChI Key |
HHACJZCVCHSMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Hydroxy 1h Pyrazol 4 Yl Ethanone and Its Analogs
Conventional Synthetic Routes to Pyrazole-Ethanone Systems
Traditional approaches to synthesizing pyrazole-ethanone structures rely on well-established organic reactions, including cyclocondensation, direct acylation, and functional group transformations.
Cyclocondensation Reactions with Hydrazines and β-Diketones/β-Keto Esters
The most classic and widely used method for constructing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.org For the synthesis of 1-(1-Hydroxy-1H-pyrazol-4-yl)ethanone, this would typically involve the reaction of hydroxylamine (B1172632) (or a protected version) with a suitable β-diketone or β-keto ester.
The general reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole, is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.org
Key reactants for this synthesis would be:
Hydrazine source : Hydroxylamine or its hydrochloride salt.
1,3-Dicarbonyl source : A derivative of acetylacetone (2,4-pentanedione) or ethyl acetoacetate that is functionalized to direct the acylation to the 4-position of the resulting pyrazole. For instance, using 3-formyl-2,4-pentanedione could theoretically yield the desired 4-acetylpyrazole skeleton after reaction with hydroxylamine.
Table 1: Examples of Reactants for Knorr Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole Type |
|---|---|---|
| Hydrazine Hydrate (B1144303) | Acetylacetone | 3,5-Dimethylpyrazole |
| Phenylhydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone |
| Hydroxylamine | 3-Formyl-2,4-pentanedione | 4-Acetyl-1-hydroxy-3,5-dimethylpyrazole |
Acylation Strategies for Pyrazole Functionalization
Acylation provides a direct method for introducing the ethanone (B97240) (acetyl) group onto a pre-existing pyrazole ring. For 1-substituted pyrazoles, Friedel-Crafts type acylation typically occurs at the C-4 position, although it can require harsh conditions. rsc.org A more targeted approach involves the use of metalated pyrazole intermediates, which allows for highly regioselective acylation under milder conditions.
A specific and convergent approach has been developed for the C-4 acylation of 1-hydroxypyrazole. rsc.org This strategy involves several key steps:
Protection : The hydroxyl group of 1-hydroxypyrazole is first protected, for example, as a benzyl ether (1-benzyloxypyrazole).
Metalation : The protected pyrazole is selectively metalated at the C-4 position. This can be achieved via stannylation, creating a pyrazol-4-ylstannane derivative.
Acylation : The metalated intermediate is then subjected to acylation. While benzoylation has been demonstrated under Pd(0) catalysis, this method provides a template for introducing other acyl groups. rsc.org
Deprotection : The final step involves the removal of the protecting group (e.g., the benzyl group) to yield the target C-4 acylated 1-hydroxypyrazole. rsc.org
This methodology highlights the importance of using selectively metalated intermediates to control the position of functionalization on the pyrazole ring. rsc.org
Functional Group Interconversions on the Pyrazole Ring
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. solubilityofthings.com This approach can be applied to pyrazole systems to install the desired ethanone moiety from a different precursor group already attached to the ring.
For example, a 4-ethyl-1-hydroxypyrazole could serve as a precursor to this compound. The synthesis would proceed via the oxidation of the ethyl group's benzylic position to a ketone. This transformation is a common FGI in organic chemistry.
Plausible FGI Route:
Starting Material : 4-Ethyl-1-hydroxypyrazole.
Oxidation Reaction : The precursor is treated with a suitable oxidizing agent. Common reagents for benzylic oxidation include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder, more selective reagents.
Product : The reaction yields this compound.
This method avoids direct acylation of the pyrazole ring and can be advantageous if the precursor with the ethyl group is more readily accessible. The choice of oxidant is crucial to ensure that other parts of the molecule, particularly the N-hydroxy group and the pyrazole ring itself, are not affected. ub.eduorganic-chemistry.org
Advanced Synthetic Approaches and Catalyst Applications
Modern synthetic chemistry employs advanced techniques, such as transition-metal catalysis and microwave irradiation, to improve the efficiency, selectivity, and environmental footprint of chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization
Palladium catalysis is a powerful tool for forming carbon-carbon bonds and has been applied to the functionalization of heterocyclic compounds, including pyrazoles. thieme-connect.de Palladium-catalyzed cross-coupling reactions can be used to introduce an acetyl group at a specific position of the pyrazole ring.
One established method involves the Stille coupling or similar reactions where a halogenated or triflated pyrazole is coupled with an organometallic reagent carrying the acetyl group. For the synthesis of the target compound, this could involve:
Substrates : A 4-halo-1-hydroxypyrazole (e.g., 4-iodo-1-hydroxypyrazole) and an organotin reagent like acetyltributylstannane.
Catalyst System : A Pd(0) catalyst, such as Pd(PPh₃)₄, is typically used.
Furthermore, palladium catalysis can be used for the direct C-H acylation of pyrazoles, which is a more atom-economical approach. thieme-connect.com While this has been demonstrated for N-phenylpyrazoles using palladium nanoparticles, the principles can be extended to other pyrazole derivatives. thieme-connect.comnih.gov The reaction often involves an oxidant and a directing group to control the regioselectivity of the acylation. thieme-connect.com Reports indicate that 1-substituted pyrazol-4-ylstannanes can be effectively benzoylated using a Pd(0) catalyst, providing a clear precedent for acyl group introduction at the C-4 position via cross-coupling. rsc.org
Microwave-Assisted Synthesis of Pyrazole-Ethanone Derivatives
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing product yields, and improving reaction efficiency. acs.orgresearchgate.net The synthesis of pyrazole derivatives, including those formed by cyclocondensation reactions, can be significantly enhanced by the use of microwave irradiation. dergipark.org.trrsc.org
Conventional heating methods often require long reaction times, whereas microwave synthesis can reduce these times from hours to mere minutes. acs.orgdergipark.org.tr For example, the cyclocondensation of chalcones with hydrazine hydrate to form pyrazolines, which are precursors to pyrazoles, is dramatically faster under microwave conditions. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Pyrazole-Oxadiazole Hybrid Synthesis | 7–9 hours | 9–10 minutes | 79–92% | acs.org |
| Cyclocondensation of Chalcones | 6–9 hours | 5–8 minutes | Significant | rsc.org |
| Pyrazole Synthesis (General) | 18 hours (uncatalyzed) | 19 minutes (catalyzed) | Substantial | researchgate.net |
The application of microwave technology to the Knorr synthesis or other cyclocondensation routes for preparing the 1-hydroxypyrazole core could offer substantial benefits in terms of speed and efficiency. dergipark.org.tr The reaction of a 1,3-dicarbonyl compound with hydroxylamine could be completed in a fraction of the time required by conventional refluxing, making it a highly attractive method for rapid library synthesis and process optimization.
Multicomponent Reactions for Pyrazole Scaffold Construction
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules, including pyrazole derivatives, in a single step from three or more starting materials. mdpi.com This approach aligns with the principles of green chemistry by promoting pot, atom, and step economy (PASE). mdpi.com Various MCRs have been developed for the construction of the pyrazole scaffold, often leading to the formation of highly substituted and functionally diverse products.
Three-component reactions are a common strategy for pyrazole synthesis. For instance, the condensation of 1,3-dicarbonyl compounds, hydrazines, and another component can lead to the formation of the pyrazole ring. beilstein-journals.org A classic example is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. beilstein-journals.org MCR variations of this reaction often involve the in situ generation of the 1,3-dicarbonyl compound. beilstein-journals.org Another three-component approach involves the reaction of aldehydes, malononitrile, and hydrazines, which can be catalyzed by various agents, including ionic liquids and solid-state catalysts. beilstein-journals.org
Four-component reactions offer even greater molecular diversity. A widely used four-component reaction for the synthesis of pyrazole-fused heterocycles, such as pyrano[2,3-c]pyrazoles, involves the condensation of a β-ketoester (like ethyl acetoacetate), a hydrazine, an aldehyde, and malononitrile. tandfonline.comnih.gov This reaction can be performed under various conditions, including catalyst-free, acid-catalyzed, base-catalyzed, and with the use of organocatalysts. tandfonline.com Green methodologies, such as using water as a solvent or employing microwave or ultrasound irradiation, have been successfully applied to these reactions. nih.govrsc.org
Five-component reactions, although less common, provide access to even more complex pyrazole derivatives. These reactions can involve a cascade of condensation and cyclization steps to build the final heterocyclic system. mdpi.com The versatility of MCRs makes them a highly attractive strategy for the rapid and efficient construction of diverse libraries of pyrazole-containing compounds for biological screening. nih.gov
Synthesis of Specific this compound Derivatives
The synthesis of specific derivatives of this compound often involves multi-step procedures starting from readily available precursors. The following subsections detail the preparation of several key analogs.
The synthesis of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a well-established procedure. The reaction commences with the dissolution of 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out in the presence of a base, calcium hydroxide, to facilitate the subsequent acylation reaction. Acetyl chloride is then added dropwise to the reaction mixture, leading to the formation of a calcium complex of the target compound. This complex is subsequently decomposed by treatment with a dilute acid, such as hydrochloric acid (HCl), to yield the final product. The crude product can then be extracted and purified by recrystallization.
Table 1: Synthesis of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
| Step | Reagents and Conditions | Purpose |
| 1 | 1-Phenyl-3-methyl-5-pyrazolone, Tetrahydrofuran (THF) | Dissolution of the starting material. |
| 2 | Calcium hydroxide | Base to facilitate the acylation reaction. |
| 3 | Acetyl chloride (dropwise addition) | Acylating agent to introduce the acetyl group. |
| 4 | Reflux | To drive the reaction to completion. |
| 5 | Dilute Hydrochloric acid (HCl) | Decomposition of the calcium complex to yield the final product. |
| 6 | Dichloromethane | Extraction of the organic product. |
| 7 | Recrystallization (e.g., from methanol/water) | Purification of the final compound. |
The synthesis of 1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone can be achieved through a multi-step process. A key intermediate in this synthesis is 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This aldehyde can be prepared via a Vilsmeier-Haack reaction of the corresponding hydrazone. The resulting aldehyde can then be converted to the target ethanone derivative through various standard organic transformations, such as a Grignard reaction with a methylmagnesium halide followed by oxidation of the resulting secondary alcohol.
The synthesis of 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone starts from 3,5-diacetyl-4-methyl-1H-pyrazole. This starting material is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an aqueous solution. The reaction mixture is stirred for a period to allow for the formation of the oxime. The pH of the solution is then adjusted to facilitate the precipitation of the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system like a mixture of water and methanol.
Table 2: Synthesis of 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone
| Step | Reagents and Conditions | Purpose |
| 1 | 3,5-Diacetyl-4-methyl-1H-pyrazole, Water | Dissolution of the starting material. |
| 2 | NH₂OH·HCl, Sodium acetate | Formation of the oxime from one of the acetyl groups. |
| 3 | Stirring (2 hours) | To allow the reaction to proceed. |
| 4 | Aqueous HCl (1:1) | pH adjustment to precipitate the product. |
| 5 | Filtration | Isolation of the crude product. |
| 6 | Recrystallization (water/methanol) | Purification of the final compound. |
The synthetic methodologies described above can be adapted to prepare a wide variety of substituted this compound analogs. For instance, the introduction of a trifluoromethyl group, a common substituent in pharmacologically active compounds, can be achieved by using trifluoroacetylating agents or by starting with trifluoromethyl-containing building blocks. bibliomed.org The synthesis of 1-(5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl)ethanone follows a similar procedure to its methyl analog, starting from 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one and using acetyl chloride for the acylation step.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been employed to introduce various aryl and alkynyl substituents onto the pyrazole ring, starting from a suitably functionalized pyrazole precursor. researchgate.net These advanced synthetic methods allow for the creation of a diverse range of analogs with tailored electronic and steric properties for further investigation.
Structural Elucidation and Characterization of 1 1 Hydroxy 1h Pyrazol 4 Yl Ethanone Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the initial characterization of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the electronic environment of atoms, the nature of chemical bonds, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms.
¹H-NMR: In the ¹H-NMR spectrum of 1-(1-Hydroxy-1H-pyrazol-4-yl)ethanone, distinct signals are expected for each unique proton environment. The spectrum would likely feature two singlets in the aromatic region corresponding to the protons at the C3 and C5 positions of the pyrazole (B372694) ring. mdpi.com A sharp singlet in the upfield region would be assigned to the three protons of the acetyl methyl group. wisdomlib.org Additionally, a broad singlet, exchangeable with D₂O, would be indicative of the hydroxyl proton attached to the nitrogen atom of the pyrazole ring.
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct resonances are anticipated for each of the five carbon atoms. This would include signals for the two methine carbons (C3 and C5) and the quaternary carbon (C4) of the pyrazole ring, as well as signals for the carbonyl and methyl carbons of the acetyl group. durham.ac.uk
| Technique | Expected Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| ¹H-NMR | ~7.5-8.5 | 2H, singlets (Pyrazole C3-H and C5-H) |
| ~2.4 | 3H, singlet (Acetyl -CH₃) | |
| Broad, variable | 1H, singlet (N-OH) | |
| Note: Chemical shifts are estimates based on related pyrazole structures. mdpi.comwisdomlib.org | ||
| ¹³C-NMR | ~190 | C=O (Acetyl carbonyl) |
| ~110-140 | C3, C4, C5 (Pyrazole ring carbons) | |
| ~25 | -CH₃ (Acetyl methyl) | |
| Note: Chemical shifts are estimates based on related pyrazole structures. durham.ac.ukresearchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The presence of a strong, sharp absorption band around 1680-1660 cm⁻¹ is indicative of the C=O stretching vibration of the acetyl ketone group. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, are expected to appear in the 1600-1400 cm⁻¹ region. nih.gov
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | N-Hydroxy |
| 1680-1660 (strong, sharp) | C=O stretch | Acetyl ketone |
| 1600-1400 | C=N and C=C stretch | Pyrazole ring |
| 1217–1100 | C-N stretch | Pyrazole ring |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound (C₅H₆N₂O₂), the high-resolution mass spectrum (HR-MS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak [M]⁺. The calculated molecular weight is 126.0429 g/mol . Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak, and characteristic fragment ions could be observed. A common fragmentation pathway would be the loss of the acetyl group (CH₃CO•), resulting in a significant [M-43]⁺ peak. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of pyrazole derivatives is typically characterized by absorption bands arising from π-π* transitions within the aromatic heterocyclic ring. nih.gov For this compound, absorption maxima are expected in the range of 240–330 nm, consistent with the electronic structure of the pyrazole chromophore. nih.govresearchgate.net
Crystallographic Analysis of this compound Derivatives
While spectroscopic methods provide invaluable data on molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of the atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction Studies
While crystallographic data for the parent compound this compound is not available, detailed studies on closely related derivatives provide significant insight into the expected structural features. For instance, the crystal structure of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has been thoroughly investigated. nih.goviucr.org
This derivative was found to crystallize in the monoclinic space group P2₁/n. nih.goviucr.org A key feature of its molecular structure is a strong intramolecular O—H···O hydrogen bond between the hydroxyl group at the C5 position and the carbonyl oxygen of the adjacent acetyl group. nih.goviucr.org This type of hydrogen bonding is highly probable in this compound as well, involving the N1-hydroxy group and the C4-acetyl group, which would lead to a planar, six-membered ring-like arrangement that enhances molecular stability. The crystal packing of the derivative is further stabilized by intermolecular C—H···N interactions. nih.goviucr.org These findings suggest that hydrogen bonding plays a critical role in defining the molecular conformation and crystal architecture of these pyrazole systems.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.8735 (7) |
| b (Å) | 9.2037 (4) |
| c (Å) | 18.3702 (8) |
| β (°) | 110.100 (2) |
| Volume (ų) | 2202.78 (18) |
| Z | 8 |
| Key Structural Feature | Intramolecular O—H···O hydrogen bond |
A comprehensive search of scientific literature and crystallographic databases has revealed no specific published crystal structure data for the compound This compound . The information required to generate the requested sections on polymorphism, crystal packing, intermolecular interactions, and intramolecular conformation is derived directly from single-crystal X-ray diffraction analysis, which appears to be unavailable for this specific molecule.
While extensive research exists on various pyrazole derivatives, including isomers and analogues with different substitution patterns, this information cannot be accurately applied to the target compound as crystal packing and molecular interactions are highly specific to the exact molecular structure.
Therefore, it is not possible to provide a scientifically accurate and detailed article for the requested sections and subsections.
Based on a comprehensive search for computational and theoretical investigations specifically on the chemical compound This compound , it has been determined that detailed, publicly available research data corresponding to the requested outline is not available.
Extensive searches were conducted to locate specific studies containing:
Density Functional Theory (DFT) optimized geometries
Frontier Molecular Orbital (HOMO-LUMO) analysis
Molecular Electrostatic Potential (MEP) maps
Natural Bond Orbital (NBO) analysis
Vibrational spectroscopy calculations
Molecular modeling and simulation data
While a significant body of research exists for related pyrazole and pyrazolone (B3327878) derivatives, the specific computational chemistry data required for "this compound" across these analytical categories is not present in the available scientific literature. Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while adhering to the strict focus on the specified compound.
Computational Chemistry and Theoretical Investigations of 1 1 Hydroxy 1h Pyrazol 4 Yl Ethanone
Molecular Modeling and Simulation
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. In the context of pyrazole (B372694) derivatives, molecular docking studies have been pivotal in identifying potential therapeutic targets and elucidating interaction mechanisms.
For instance, a series of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives containing a 1-methylindole (B147185) moiety were investigated as potential tubulin polymerization inhibitors. researchgate.net Molecular docking analysis revealed that these compounds could bind to the colchicine-binding site of tubulin, a key protein involved in cell division, thereby inhibiting cancer cell proliferation. researchgate.net Similarly, other studies on various 1H-pyrazole derivatives have demonstrated their potential as inhibitors for a range of protein targets, including receptor tyrosine kinases and protein kinases, by docking these ligands into the active sites of these enzymes. nih.gov
In a study of new heterocyclic derivatives comprising pyrazole moieties, molecular docking was used to investigate their binding affinities against the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation therapy. nih.gov The results indicated that these compounds exhibited favorable binding energies, suggesting their potential as anti-inflammatory agents. nih.gov These studies collectively underscore the utility of molecular docking in predicting the therapeutic potential of pyrazole-containing compounds by visualizing and quantifying their interactions with biological targets.
Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives
| Compound Class | Protein Target | Key Findings |
| 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives | Tubulin | Interaction at the colchicine (B1669291) binding site, suggesting anti-cancer activity. researchgate.net |
| 1H-Pyrazole derivatives | Receptor tyrosine kinases (VEGFR-2), Aurora A, CDK2 | Potential as inhibitors of various protein kinases involved in cancer. nih.gov |
| Pyrazole-containing heterocyclic derivatives | Cyclooxygenase-2 (COX-2) | Favorable binding energies, indicating potential as anti-inflammatory agents. nih.gov |
| Pyrazoline derivatives | EGFR tyrosine kinase | Significant tyrosine kinase inhibition, suggesting anticancer effects. ekb.eg |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead compounds.
While no specific QSAR studies on 1-(1-hydroxy-1H-pyrazol-4-yl)ethanone were identified, numerous studies have been conducted on related pyrazole and pyrazolone (B3327878) derivatives. For example, 2D and 3D-QSAR studies were performed on a series of pyrazolone-4-oxadiazole derivatives with anti-inflammatory activity. vlifesciences.com These models helped in identifying the key structural features responsible for their biological activity.
In another study, 3D-QSAR studies were conducted on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives targeting the C-C chemokine receptor type 1 (CCR1), which is implicated in inflammatory diseases. nih.gov The developed models showed good predictive ability and the contour maps from the analysis provided insights into the favorable and unfavorable regions for substitution to enhance the inhibitory activity. nih.gov Similarly, Hologram QSAR (HQSAR) analysis has been applied to the same series of compounds, yielding a model with good predictive ability that highlighted the atomic contributions to the inhibitory effect. koreascience.kr
Furthermore, 2D-QSAR modeling of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors has been reported, indicating that the activity of these compounds is influenced by adjacency distance matrix descriptors. nih.gov
Table 2: QSAR Model Statistics for Pyrazole Derivatives
| Compound Series | QSAR Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives | Ligand-based CoMFA | 0.606 | 0.968 |
| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives | Receptor-guided CoMFA | 0.640 | 0.932 |
| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives | HQSAR | 0.590 | 0.904 |
Theoretical Prediction of Chemical Descriptors and Reactivity Indices
Theoretical chemical descriptors and reactivity indices, derived from quantum chemical calculations, provide valuable information about the electronic structure, stability, and reactivity of molecules. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness.
For a series of novel pyran-linked phthalazinone-pyrazole hybrids, computational studies were performed to predict various molecular descriptors. frontiersin.org The predicted LogP values for these compounds suggested good permeability across cell membranes. The shape index of these molecules indicated that they were generally spherical, a feature often observed in natural products with biological activity. frontiersin.org
In a study on a novel pyrazoline derivative, Density Functional Theory (DFT) calculations were employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs). bohrium.com The HOMO-LUMO energy gap was calculated to be 4.054 eV, indicating good stability and lower reactivity. bohrium.com Molecular electrostatic potential (MEP) mapping was also used to identify the electrophilic and nucleophilic regions of the molecule, providing insights into potential sites for intermolecular interactions. bohrium.com
These theoretical descriptors are crucial for understanding the chemical behavior of this compound and for designing new derivatives with desired properties.
Table 3: Predicted Molecular Descriptors for a Pyrazoline Derivative
| Descriptor | Value | Significance |
| HOMO-LUMO energy gap (∆E) | 4.054 eV | Indicates favorable stability and lower reactivity. bohrium.com |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is crucial as it often dictates its biological activity.
The crystal structure of 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, a related compound, reveals that the molecule is virtually planar. nih.gov The oxime and acetyl groups adopt a transoid conformation relative to each other. nih.gov In the crystal, these molecules form dimers through hydrogen bonding. nih.gov
Another related compound, 1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, crystallizes with two independent but very similar molecules in the asymmetric unit. nih.gov The pyrazole ring in each of these molecules adopts an envelope conformation. nih.gov The dihedral angle between the mean plane of the pyrazole ring and the benzene (B151609) ring is approximately 86 degrees. nih.gov
While a detailed potential energy surface map for this compound is not available in the literature, these studies on related structures suggest that the pyrazole ring can adopt a planar or near-planar conformation, and that intermolecular hydrogen bonding plays a significant role in its solid-state structure. The presence of the hydroxyl group on the nitrogen of the pyrazole ring in the title compound would likely introduce additional possibilities for hydrogen bonding and influence its preferred conformation.
Chemical Reactivity and Transformation of 1 1 Hydroxy 1h Pyrazol 4 Yl Ethanone
Reactions at the Ethanone (B97240) Moiety
The acetyl group attached to the C4 position of the pyrazole (B372694) ring is a key site for various chemical modifications.
The carbonyl group of the ethanone moiety readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. This reaction is a standard method for converting ketones into oxime-functionalized molecules. For instance, the reaction of a related compound, 3,5-diacetyl-4-methyl-1H-pyrazole, with hydroxylamine hydrochloride in the presence of a base like sodium acetate, results in the formation of the corresponding oxime. nih.gov This transformation is significant as the resulting oxime group can serve as a ligand for coordination chemistry or be used in the synthesis of more complex polynucleating ligands. nih.gov
Interactive Data Table: Oxime Formation Reaction Conditions
| Reactant | Reagent | Base | Solvent | Product |
|---|
The ethanone group's α-hydrogens are acidic enough to be removed by a base, forming an enolate. This enolate can then act as a nucleophile in condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base, typically sodium hydroxide, to form an α,β-unsaturated ketone, commonly known as a chalcone. numberanalytics.comwikipedia.orgpearson.com
This reaction is a cornerstone for synthesizing chalcone-based pyrazole derivatives. nih.govhealthcare-bulletin.co.uk The general procedure involves treating 1-(1-hydroxy-1H-pyrazol-4-yl)ethanone with a substituted aromatic aldehyde in a solvent like ethanol (B145695) with aqueous sodium hydroxide. nih.govthepharmajournal.com The resulting pyrazole-chalcone hybrids are valuable intermediates for synthesizing other heterocyclic compounds, such as pyrazolines. nih.govthepharmajournal.com The reaction conditions can be optimized by adjusting the base, solvent, and temperature to achieve high yields. numberanalytics.comnumberanalytics.com
Interactive Data Table: Examples of Claisen-Schmidt Condensation
| Ketone Reactant | Aldehyde Reactant | Base | Solvent | Product Type |
|---|---|---|---|---|
| This compound | Benzaldehyde | NaOH | Ethanol | Pyrazole-based chalcone |
| 1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | (2E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one nih.gov |
The carbonyl group of the ethanone moiety can undergo both reduction and oxidation. Reduction of the ketone to a secondary alcohol can be achieved using standard reducing agents like sodium borohydride. This transformation introduces a new chiral center and a hydroxyl group that can be further functionalized.
Conversely, oxidation of the acetyl group is less common but can be achieved under specific conditions, potentially leading to a carboxylic acid group at the C4 position. However, the pyrazole ring itself can be sensitive to strong oxidizing agents.
Reactions Involving the Pyrazole Ring and Hydroxyl Group
The N-hydroxy-pyrazole system exhibits its own unique reactivity, distinct from the ethanone side chain.
The N-hydroxyl group is nucleophilic and can be derivatized through various reactions, including alkylation and acylation. nih.govresearchgate.netsemanticscholar.org
O-Alkylation: The hydroxyl group can be alkylated using alkyl halides in the presence of a base. The choice of base, solvent, and alkylating agent is crucial for achieving selective O-alkylation over potential N-alkylation at the other pyrazole nitrogen. researchgate.netnih.gov For example, using a base like potassium carbonate in a solvent such as acetonitrile (B52724) with an alkyl halide can lead to the formation of the corresponding O-alkyl ether. nih.gov
O-Acylation: Acylation can be performed using acyl chlorides or anhydrides. For instance, reacting 1-hydroxypyrazole derivatives with acetic anhydride (B1165640) or trifluoroacetic anhydride leads to the formation of the corresponding O-acetyl or O-trifluoroacetyl derivatives. nih.gov These reactions are often carried out in the presence of a base to neutralize the acid byproduct.
Interactive Data Table: Derivatization of the N-Hydroxyl Group
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (e.g., Bromoacetonitrile) | K2CO3, Li-alkoxide | O-Alkyl-1-hydroxypyrazole |
| O-Acylation | Acetic Anhydride | Pyridine (B92270) | O-Acetyl-1-hydroxypyrazole |
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. rrbdavc.orgwikipedia.org The presence of the N-hydroxyl and acetyl groups influences the regioselectivity of these substitutions. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position, as this avoids the formation of unstable, positively charged intermediates on the nitrogen atoms. rrbdavc.orgscribd.com However, since the C4 position is already substituted in the title compound, electrophilic attack would be directed to the C3 or C5 positions, influenced by the electronic effects of the existing substituents.
Halogenation: A common electrophilic substitution is halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms onto the pyrazole ring. researchgate.netbeilstein-archives.org The reaction conditions, such as the solvent and catalyst, can be optimized to control the reaction. beilstein-archives.orguni-regensburg.de For pyrazole derivatives, halogenation typically occurs at the C4-position if it is unsubstituted. researchgate.net In the case of this compound, halogenation would likely occur at the C3 or C5 position, depending on the directing effects of the N-hydroxy and acetyl groups.
Nucleophilic substitution reactions on the pyrazole ring are less common unless the ring is activated by strong electron-withdrawing groups or a suitable leaving group is present.
Cyclization Reactions to Form Fused Heterocyclic Systems
The synthesis of fused pyrazole heterocycles, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyridazines, is a significant area of research in medicinal and materials chemistry. These bicyclic systems are often constructed by the reaction of a suitably functionalized pyrazole with a bifunctional reagent, leading to the formation of a new fused ring.
Common strategies involve the use of aminopyrazoles, which can react with 1,3-dicarbonyl compounds or their equivalents to build fused pyrimidine (B1678525) or pyridine rings. Another prevalent method utilizes pyrazole-4-carbaldehydes as precursors. These can undergo condensation reactions followed by cyclization to yield a variety of fused systems. For instance, the reaction of pyrazole-4-carbaldehydes with active methylene (B1212753) compounds can lead to the formation of pyrazolo[3,4-b]pyridine derivatives.
Mechanistic Studies of Select Chemical Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For pyrazole-forming reactions, such as the condensation of hydrazines with β-dicarbonyl compounds, mechanistic studies have been conducted to elucidate the pathways leading to regioisomeric products. These studies often involve computational modeling and the isolation of reaction intermediates.
Similarly, mechanistic investigations into the formation of fused pyrazole systems have been reported. For example, the mechanism for the synthesis of 1H-pyrazolo[3,4-b]pyridines has been explored, detailing the sequence of nucleophilic attack and cyclization steps.
Despite the importance of such studies, specific mechanistic investigations into the chemical transformations of This compound are not described in the currently available scientific literature. The reactivity of the N-hydroxy group, in particular, could lead to unique reaction pathways, such as rearrangements or participation in cyclization, but these potential transformations have not been the subject of detailed mechanistic studies based on the conducted search.
Applications of 1 1 Hydroxy 1h Pyrazol 4 Yl Ethanone and Its Analogs in Chemical Sciences
Ligand Chemistry and Coordination Compound Formation
The presence of multiple coordination sites—specifically the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the acetyl group—allows pyrazole-ethanone derivatives to act as versatile ligands in coordination chemistry. researchgate.netresearchgate.net
Design and Synthesis of Pyrazole-Based Ligands with Acetyl Functionality
The synthesis of pyrazole derivatives functionalized with an acetyl group is a cornerstone for their application in ligand chemistry. A primary and widely adopted method for creating the pyrazole nucleus is the cyclocondensation reaction. nih.gov This reaction typically involves a bidentate nucleophile, such as hydrazine (B178648) or its derivatives, reacting with a 1,3-difunctional system like a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov For instance, N-acetyl pyrazoline derivatives can be successfully synthesized through the cyclocondensation of chalcones with hydrazine hydrate (B1144303) in the presence of glacial acetic acid, often resulting in excellent yields. japsonline.com
Another significant synthetic route is the 1,3-dipolar cycloaddition, which offers a facile one-pot procedure for creating pyrazole structures. nih.govmdpi.com Various synthetic strategies have been developed to produce a wide array of substituted pyrazoles, demonstrating the adaptability of pyrazole chemistry to generate ligands with tailored electronic and steric properties for specific applications. nih.govorganic-chemistry.org The current research focus is on synthesizing novel pyrazole-ethanone linked compounds to enhance their biological and chemical activities. jddtonline.info
Formation of Coordination Complexes with Transition Metals
Pyrazole and its derivatives are well-regarded as excellent chelating agents for a wide range of transition metals. researchgate.netnih.gov The ability of the pyrazole ring to coordinate in various modes, combined with the additional coordination site provided by the ethanone (B97240) group, facilitates the formation of stable and structurally diverse metal complexes. researchgate.net
Researchers have successfully synthesized and characterized numerous coordination complexes involving pyrazole-based ligands with transition metals such as zinc(II), copper(II), nickel(II), cobalt(II), iron(II), and cadmium(II). researchgate.netscilit.comnih.gov For example, complexes like [Zn(3-tBupzH)2Cl2] and [Cu(pzH)4Br2] have been crystallized and characterized using single-crystal X-ray diffraction. researchgate.net The geometry of these complexes can vary significantly; for instance, zinc(II) and mercury(II) thiocyanate (B1210189) complexes with 4-acetyl-3-amino-5-methylpyrazole have been shown to adopt a tetrahedral geometry. scilit.com The versatility of pyrazole-based ligands allows them to form not only simple mononuclear complexes but also more complex polynuclear structures. researchgate.netnih.gov
Role of Pyrazole-Ethanone Ligands in Catalytic Processes
The coordination complexes formed from pyrazole-ethanone ligands and transition metals often exhibit significant catalytic activity. These complexes can serve as catalysts in various organic transformations, leveraging the metal center's reactivity which is finely tuned by the pyrazole-based ligand. nih.gov
One notable application is in oxidation reactions. Copper complexes with pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. researchgate.net The catalytic efficiency is influenced by several factors, including the nature of the ligand, the metal ion, and the solvent used. researchgate.net Furthermore, pyrazole-based ligands have been instrumental in the development of catalysts for other reactions, such as the aerobic oxidation of phosphines and the disproportionation of hydrazines. nih.gov The development of superparamagnetic nanocatalysts incorporating pyrazole derivatives highlights the move towards heterogeneous and recyclable systems for green chemistry applications. mdpi.com
Materials Science and Adsorbent Development
The strong chelating properties of pyrazole-ethanone derivatives make them highly suitable for applications in materials science, particularly in the development of adsorbents for environmental cleanup. researchgate.net By anchoring these molecules onto solid supports, their ability to sequester metal ions can be harnessed for practical applications like water purification. nih.gov
Immobilization of Pyrazole-Ethanone Derivatives on Support Materials (e.g., Silica (B1680970) Gel)
To create effective and reusable adsorbents, pyrazole-ethanone ligands are often immobilized on solid support materials. Silica gel is a commonly used support due to its high surface area, mechanical stability, and the ease with which its surface can be functionalized. A new adsorbent based on a β-ketoenol-pyrazole-thiophene receptor was developed by grafting it onto a silica surface for the removal of heavy metal ions. acs.org
The process typically involves covalently bonding the pyrazole derivative to the silica surface. This creates a solid, recyclable adsorbent material capable of efficiently capturing toxic metals from aqueous solutions. nih.gov Other support materials, such as activated carbon, have also been modified with pyrazolone (B3327878) derivatives to enhance their capacity for metal ion sorption. researchgate.net The immobilization of catalysts, such as lipases on metal-organic frameworks (MOFs), has also been explored for the synthesis of pyrazole derivatives, showcasing the synergy between pyrazole chemistry and materials science. acs.org
Development of Chelating Agents and Adsorbents for Metal Ion Sequestration (e.g., Heavy Metal Removal)
The primary application of immobilized pyrazole-ethanone derivatives is in the sequestration of heavy metal ions from contaminated water. nih.govmdpi.com These materials function as chelating agents, where the pyrazole-ethanone moiety selectively binds to metal ions, effectively removing them from the solution. mdpi.comnih.gov Chelation involves the formation of a stable complex between the ligand and a central metal atom. mdpi.com
Adsorbents functionalized with pyrazole derivatives have shown high efficiency and selectivity for various toxic metals. For example, a pyridylpyrazole-β-ketoenol receptor bonded to a silica surface demonstrated exceptionally rapid and efficient removal of Pb(II) from water, with a maximum adsorption capacity of 110 mg g⁻¹. nih.gov The selectivity of these adsorbents often follows the order of Pb(II) > Cu(II) > Zn(II) > Cd(II). nih.govacs.org The adsorption process is typically dependent on factors such as pH, initial metal ion concentration, and contact time. researchgate.netacs.org Kinetic studies often suggest that the binding mechanism is chemisorption, with equilibrium data fitting well with the Langmuir isotherm model, indicating monolayer adsorption. nih.gov
The table below summarizes the performance of various pyrazole-based adsorbents for heavy metal removal.
| Adsorbent Material | Target Metal Ion(s) | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |
|---|---|---|---|---|
| Pyridylpyrazole-β-ketoenol on Silica | Pb(II) | 110 | Rapid adsorption within 20 minutes | nih.gov |
| β-Ketoenol-pyrazole-thiophene on Silica | Pb(II), Cu(II), Zn(II), Cd(II) | Selectivity: Pb > Cu > Zn > Cd | pH dependent | acs.org |
| Pyrazolone on Activated Carbon | Cd(II) and other heavy metals | Data not specified | - | researchgate.net |
| Pyridine-pyrazole on Polymethylhydrosiloxane | Cu(II), Cd(II), Cr(III), Ni(II), Co(II) | 0.24 - 1.48 mmol/g | pH, temperature, and concentration dependent | researchgate.net |
These findings underscore the significant potential of 1-(1-Hydroxy-1H-pyrazol-4-yl)ethanone and its analogs as foundational components in the development of advanced materials for environmental protection and catalysis.
Design of Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials represents a frontier in materials science, combining the advantageous properties of both organic and inorganic components. While specific research on incorporating this compound into these materials is not extensively documented, the inherent chemical characteristics of the pyrazole nucleus make it a promising candidate for such applications.
Pyrazole derivatives possess nitrogen atoms that can act as effective ligands, coordinating with metal centers in inorganic frameworks. This coordination capability allows for the creation of structured, functional materials. For instance, silica-based hybrid materials synthesized via the Sol-Gel method are recognized as effective systems for applications like in-situ drug delivery. mdpi.com The pyrazole-ethanone scaffold could potentially be integrated into such silica matrices, where the organic moiety could be tailored to interact with specific molecules, while the inorganic component provides structural stability. The hydroxyl and carbonyl groups of the ethanone substituent could further participate in hydrogen bonding, enhancing the interaction and stability within the hybrid material.
Scaffold Design in Medicinal Chemistry Research (Emphasis on Chemical Biology & Molecular Interaction)
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and versatile synthetic accessibility. nih.govnih.gov The this compound framework and its analogs serve as a cornerstone for designing molecules aimed at specific biological targets, facilitating detailed studies in chemical biology and molecular interactions. nih.govorientjchem.org
Design and Synthesis of Pyrazole-Ethanone Scaffolds for Target Interaction Studies
The synthesis of pyrazole-ethanone scaffolds is often achieved through well-established chemical reactions, which allow for systematic structural modifications to probe interactions with biological targets. jddtonline.info A primary synthetic route is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.com This method's flexibility allows for the introduction of various substituents on the pyrazole ring and the ethanone side chain, enabling the creation of a library of analogs for screening.
For example, novel pyrazole derivatives are often synthesized to explore their potential as inhibitors for specific enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. rsc.org The design process involves creating molecules that can fit into the ATP-binding pocket of the kinase. The pyrazole core acts as the central scaffold, with various aryl groups and other functionalities attached to optimize binding affinity and selectivity. rsc.orgmdpi.com The synthesis of these targeted compounds allows for subsequent evaluation of their biological activity and the elucidation of their mechanism of action at a molecular level. jddtonline.inforsc.org
Table 1: Examples of Synthesized Pyrazole-Ethanone Analogs and Their Biological Targets
| Compound Class | Synthesis Method | Biological Target/Activity |
|---|---|---|
| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives | Cyclocondensation | Anti-tubercular activity against M. tuberculosis nih.govmdpi.com |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | Diazonium salt coupling with pyrazol-5-one | VEGFR-2 inhibition for anti-cancer applications rsc.org |
Investigation of Molecular Mechanisms of Interaction with Biological Macromolecules
Understanding how pyrazole-ethanone scaffolds interact with biological macromolecules like enzymes and receptors is fundamental to rational drug design. Molecular docking simulations and experimental assays are key tools used to investigate these interactions.
Studies have shown that pyrazole derivatives can effectively bind to the active sites of various enzymes. For instance, in the inhibition of VEGFR-2, docking studies revealed that pyrazole analogs can form crucial hydrogen bonds with key amino acid residues, such as Glu885 and Val914, within the enzyme's active site. rsc.org The pyrazole ring itself often engages in hydrophobic interactions, further stabilizing the ligand-protein complex. rsc.org
Similarly, novel pyrazoline-ethanone derivatives have been investigated as anticancer agents targeting colon cancer proteins. researchgate.net In silico studies help predict the binding modes and affinities, guiding the synthesis of more potent compounds. These studies often reveal specific interactions, such as hydrogen bonds and π-π stacking, between the pyrazole scaffold and the amino acid residues of the target protein, explaining the compound's inhibitory activity. researchgate.netresearchgate.net The pyrazole nucleus is a versatile component in molecules designed to interact with a wide array of biological targets, including kinases, opioid receptors, and DNA. mdpi.comnih.gov
Table 2: Molecular Interactions of Pyrazole Scaffolds with Biological Targets
| Biological Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| VEGFR-2 | Glu885, Val914, Asp1046, Lys868 | Hydrogen bonding, Hydrophobic interactions rsc.org |
| DNA Gyrase (2XCT protein) | Nitrogenous bases of DNA | Binding affinity driven by specific contacts researchgate.net |
Structure-Activity Relationship (SAR) Derivations Based on Molecular Features and In Vitro Activity
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds based on the pyrazole-ethanone scaffold. By systematically altering the substituents on the core structure and measuring the corresponding changes in biological activity, researchers can develop predictive models for designing more effective molecules. nih.gov
For instance, in a series of pyrazole-based inhibitors, the introduction of different functional groups on the phenyl rings attached to the pyrazole core can dramatically influence their inhibitory concentration (IC₅₀) values. nih.gov SAR studies on pyrazole-thiazolidinone hybrids as antimicrobial agents revealed that the nature of the substituent on the pyrazole ring (e.g., methyl vs. chloro) significantly impacted the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.gov
Similarly, in the development of pyrazole analogs as VEGFR-2 inhibitors, it was found that compounds with specific substitutions, such as a difluoro-phenyl moiety, showed enhanced cytotoxic activity against cancer cell lines. rsc.org These SAR findings are invaluable, providing a clear roadmap for medicinal chemists to refine the molecular architecture of the pyrazole-ethanone scaffold to maximize therapeutic efficacy.
Potential in Agrochemical and Dye Chemistry Research
Beyond pharmaceuticals, the chemical properties of this compound and its analogs make them attractive for research in agrochemical and dye chemistry. orientjchem.orgglobalresearchonline.net
In agrochemicals, pyrazole derivatives have been successfully developed as herbicides and pesticides. globalresearchonline.netnih.gov A notable example is the design of pyrazole aromatic ketone analogs as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a validated target for herbicides because its inhibition leads to bleaching symptoms and the death of weeds. nih.gov Research has shown that certain pyrazole ketone derivatives exhibit excellent herbicidal activity against common weeds like Chenopodium serotinum and Stellaria media, while also demonstrating good crop selectivity for wheat, maize, and rice. nih.gov
In the field of dye chemistry, the pyrazole nucleus is a component of various dyes and fluorescent substances. globalresearchonline.net The aromatic nature of the pyrazole ring, combined with its ability to be extensively substituted, allows for the tuning of its photophysical properties. This makes pyrazole-based compounds suitable for creating a range of colors and fluorescent probes for various applications.
Future Research Directions and Perspectives on 1 1 Hydroxy 1h Pyrazol 4 Yl Ethanone
Development of Novel and Sustainable Synthetic Pathways
The advancement of synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry. Future research into the synthesis of 1-(1-Hydroxy-1H-pyrazol-4-yl)ethanone should prioritize the development of pathways that are not only efficient but also environmentally benign. Current methods for creating substituted pyrazoles often rely on traditional condensation reactions, which may involve harsh conditions or generate significant waste. nih.gov
Future efforts could focus on:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together three or more starting materials to construct the target molecule in a single step. nih.govmdpi.com This approach enhances atom, step, and pot economy, reducing solvent usage and purification needs.
Catalytic Strategies: Exploring novel catalysts, such as nano-catalysts or biocatalysts, to improve reaction rates, yields, and selectivity under milder conditions. nih.gov For instance, nano-ZnO has been shown to be an efficient catalyst for synthesizing 1,3,5-substituted pyrazoles. nih.gov
Flow Chemistry: Implementing continuous flow synthesis setups can offer superior control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processes.
Bio-based Feedstocks: Investigating the use of renewable starting materials derived from biomass to create the foundational building blocks for the synthesis.
| Synthesis Strategy | Key Advantages | Research Focus |
| Multicomponent Reactions | High atom and step economy, reduced waste. nih.gov | Design of novel one-pot procedures. |
| Advanced Catalysis | Increased efficiency, milder reaction conditions, reusability. nih.gov | Development of nano-catalysts and biocatalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of continuous flow reactor conditions. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Identification of bio-based precursors. |
Exploration of Undiscovered Chemical Reactivity and Cascade Reactions
The unique arrangement of the N-hydroxy group, the pyrazole (B372694) core, and the acetyl substituent in this compound presents a rich landscape for exploring novel chemical transformations. The interplay between these functional groups could be harnessed to initiate powerful cascade reactions—sequential transformations that occur in a single step without the isolation of intermediates. nih.govresearchgate.net
Prospective research areas include:
Tandem Cyclization Reactions: The N-hydroxy and acetyl groups could act as internal nucleophile and electrophile partners, respectively, to construct fused heterocyclic systems under specific reaction conditions.
Dipolar Cycloadditions: The pyrazole ring system can participate in 1,3-dipolar cycloaddition reactions, a powerful tool for building complex five-membered rings. nih.gov Investigating the reactivity of the N-hydroxy pyrazole as a dipole could unveil new synthetic pathways.
Directed C-H Activation: Utilizing the existing functional groups to direct the selective functionalization of otherwise unreactive C-H bonds on the pyrazole ring or its substituents. This would provide a highly efficient route to novel derivatives.
| Reaction Type | Potential Outcome | Mechanistic Focus |
| Cascade Cyclizations | Rapid construction of complex fused pyrazole scaffolds. nih.govresearchgate.net | Intramolecular reactions involving the N-hydroxy and acetyl groups. |
| 1,3-Dipolar Cycloadditions | Synthesis of novel polycyclic heterocyclic systems. nih.gov | Exploiting the pyrazole core as a reactive dipole. |
| Directed C-H Activation | Efficient and selective synthesis of new derivatives. | Using existing functional groups to guide metallo-catalysts. |
Advanced Computational and Machine Learning Approaches for Compound Design and Property Prediction
Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of new molecules. eurasianjournals.com Applying these methods to this compound and its potential derivatives can significantly reduce the experimental effort required.
Future computational studies should encompass:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to gain deep insights into the molecule's electronic structure, stability, and reactivity. eurasianjournals.comnih.gov This can help predict the most likely sites for chemical reactions and understand intermolecular interactions. researchgate.net
Molecular Docking and Dynamics: Simulating the interaction of the compound with biological targets (e.g., enzymes or receptors) to predict its potential as a therapeutic agent. eurasianjournals.comnih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate structural features of pyrazole derivatives with their observed activities. researchgate.netnih.gov These models can then be used to predict the properties of newly designed analogs.
Machine Learning (ML) and AI: Employing deep learning and other ML algorithms to screen virtual libraries of derivatives, predict their physicochemical and biological properties, and propose novel structures with desired characteristics. researchgate.net
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reactivity and stability analysis. nih.gov | Electronic structure, energy gaps, molecular orbitals. |
| Molecular Docking | Drug discovery. nih.gov | Binding affinity and mode to biological targets. |
| QSAR Modeling | Lead optimization. nih.gov | Biological activity, toxicity. |
| Machine Learning | de novo design and virtual screening. researchgate.net | A wide range of chemical and biological properties. |
Expansion of Applications in Emerging Fields of Chemical Science and Technology
While pyrazoles are well-established in pharmaceuticals and agrochemicals, the specific properties of this compound may enable its use in cutting-edge technological fields.
Future investigations could explore its potential in:
Materials Science: The compound could serve as a ligand for creating metal-organic frameworks (MOFs) or as a building block for organic light-emitting diodes (OLEDs), where related pyrazoloquinoline structures have shown promise. mdpi.com Its ability to coordinate with metal ions through its multiple heteroatoms is a key feature to exploit.
Sensor Technology: The functional groups on the molecule could be tailored to selectively bind with specific analytes (e.g., metal ions or small molecules), leading to a detectable change in an optical or electronic signal.
Catalysis: The pyrazole core can be incorporated into larger molecular scaffolds to act as a ligand for transition metal catalysts, potentially influencing the catalyst's activity and selectivity in important organic transformations.
| Emerging Field | Potential Role of the Compound | Key Molecular Features |
| Materials Science | Ligand for MOFs, precursor for OLED materials. mdpi.com | Heterocyclic structure, metal-coordinating ability. |
| Chemical Sensors | Active component for analyte detection. | Tunable functional groups for selective binding. |
| Homogeneous Catalysis | Ligand for transition metal catalysts. | Nitrogen atoms for metal coordination. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-hydroxy-1H-pyrazol-4-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of hydroxylamine derivatives with diketones or via functionalization of pre-formed pyrazole rings. For example, hydrazine hydrate reacts with α,β-unsaturated ketones under reflux in glacial acetic acid to form pyrazole derivatives . Yield optimization requires controlled temperature (80–100°C) and stoichiometric ratios, as excess hydrazine can lead to side products. Solvent choice (e.g., ethanol vs. DMF) also affects crystallinity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying the hydroxy-pyrazole moiety (δ ~10–12 ppm for OH proton, absent in D₂O exchange) and acetyl group (δ ~2.3 ppm for CH₃). Overlapping signals in aromatic regions require 2D NMR (COSY, HSQC) for resolution .
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups. Baseline noise from moisture is minimized by dry KBr pellet preparation .
- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions ([M+H]⁺) from fragmentation patterns, critical for verifying substituent integrity .
Q. How does the compound’s solubility profile impact biological assay design?
- Methodological Answer : Limited aqueous solubility (due to hydrophobic pyrazole and acetyl groups) necessitates DMSO or ethanol as stock solvents. For in vitro assays, concentrations >1% DMSO may induce cytotoxicity; thus, solvent controls and serial dilutions are mandatory. Solubility enhancements via co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes are empirically tested .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?
- Methodological Answer : X-ray diffraction (XRD) using SHELXL determines precise bond lengths and angles. For example, O-H⋯N hydrogen bond distances <2.0 Å confirm the enol tautomer predominance in the solid state. Discrepancies between solution (NMR) and solid-state (XRD) data are addressed via variable-temperature NMR to track tautomeric equilibria .
Q. What strategies mitigate low yields in cross-coupling reactions involving the hydroxy-pyrazole moiety?
- Methodological Answer : Steric hindrance from the 1-hydroxy group necessitates optimized catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions) and microwave-assisted heating to reduce reaction times. Protecting the hydroxyl group as a TBS ether before coupling, followed by deprotection with TBAF, improves yields from <30% to >70% .
Q. How do electronic effects of substituents on the pyrazole ring influence bioactivity, and how is this modeled computationally?
- Methodological Answer :
- SAR Studies : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position increases antimicrobial potency by enhancing membrane permeability, as seen in similar pyrazole derivatives .
- DFT Calculations : HOMO-LUMO gaps (B3LYP/6-31G*) predict reactivity sites. For instance, the acetyl group’s electrophilicity correlates with nucleophilic attack in enzyme inhibition assays .
Q. What experimental and computational approaches validate metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In vitro Microsomal Assays : Liver microsomes (human/rat) incubated with the compound (1 µM) quantify CYP450-mediated degradation via LC-MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .
- Molecular Docking : AutoDock Vina predicts binding to CYP3A4 active sites, identifying vulnerable positions for structural modification (e.g., fluorination to block oxidation) .
Data Contradiction Analysis
Q. Conflicting reports on antibacterial efficacy: How to reconcile in vitro vs. in vivo discrepancies?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Poor solubility may reduce bioavailability in animal models despite high MIC values in broth dilution assays. Formulation adjustments (nanoparticle encapsulation) and PK/PD modeling (AUC/MIC ratios) bridge this gap .
- Resistance Mechanisms : Efflux pump overexpression (e.g., AcrAB-TolC in E. coli) detected via RT-PCR explains reduced efficacy in clinical isolates vs. lab strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
